25-Hydroxy VD2-D6
Overview
Description
25-Hydroxy VD2-D6, also known as 25-Hydroxy Ergocalciferol-d6, is a labeled metabolite of Vitamin D2. It is a deuterium-labeled compound, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is used primarily in scientific research to study the metabolism and function of Vitamin D2 in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxy VD2-D6 involves the incorporation of deuterium atoms into the Vitamin D2 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems. The process includes the preparation of the compound in a controlled environment to ensure high purity and yield. The compound is then purified using techniques such as liquid chromatography and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 25-Hydroxy VD2-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways of Vitamin D2 in the body.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organic solvents, deuterated reagents, and catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound include various metabolites of Vitamin D2. These metabolites are crucial for understanding the biological functions and effects of Vitamin D2 in the body .
Scientific Research Applications
25-Hydroxy VD2-D6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and reactions of Vitamin D2. In biology and medicine, it is used to investigate the role of Vitamin D2 in various physiological processes, including bone health, immune function, and cellular growth. In the industry, it is used in the development of Vitamin D supplements and fortified foods .
Mechanism of Action
The mechanism of action of 25-Hydroxy VD2-D6 involves its conversion to active metabolites in the body. These metabolites interact with Vitamin D receptors, which are involved in regulating calcium and phosphate homeostasis. The molecular targets and pathways involved include the Vitamin D receptor pathway, which plays a crucial role in maintaining bone health and immune function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 25-Hydroxy VD2-D6 include 25-Hydroxy Vitamin D2, 25-Hydroxy Vitamin D3, and other deuterium-labeled metabolites of Vitamin D. These compounds share similar structures and functions but differ in their specific isotopic labeling and biological activities .
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool for researchers studying the metabolism and function of Vitamin D2 in the body .
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4D3,5D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIIUAXZGLUND-SGQRFKNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735354 | |
Record name | (3S,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262843-46-8 | |
Record name | (3S,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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